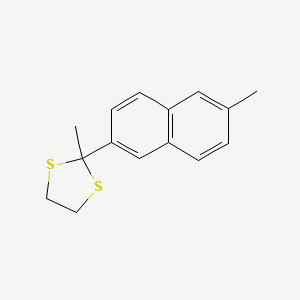![molecular formula C20H19NO2 B12524163 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one CAS No. 651712-87-7](/img/structure/B12524163.png)
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one is a compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is a derivative of chalcone, characterized by the presence of a dimethylamino group attached to a phenyl ring, a hydroxyl group, and a naphthyl group. The combination of these functional groups imparts distinct photophysical and chemical properties to the compound .
Vorbereitungsmethoden
The synthesis of 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-(dimethylamino)benzaldehyde and 2-hydroxy-1-naphthaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as piperidine to form the intermediate chalcone.
Analyse Chemischer Reaktionen
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and reaction temperatures typically range from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: The compound’s unique photophysical properties make it useful in the study of intramolecular charge transfer and solvent effects on fluorescence.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Wirkmechanismus
The mechanism by which 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one exerts its effects is primarily through intramolecular charge transfer (ICT). The presence of donor (dimethylamino) and acceptor (naphthyl) groups facilitates the transfer of electrons within the molecule, leading to distinct photophysical properties. This ICT mechanism is influenced by solvent polarity, temperature, and the presence of other chemical species .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one can be compared with other chalcone derivatives and compounds with similar structural motifs:
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This compound shares a similar structure but differs in the position of the hydroxyl group, affecting its photophysical properties.
Flavonoid Derivatives: Compounds like 3-hydroxy-2-[4-(dimethylamino)phenyl]benzopyran-4-one exhibit similar fluorescence properties but have different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and photophysical properties, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
651712-87-7 |
|---|---|
Molekularformel |
C20H19NO2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-[4-(dimethylamino)phenyl]-2-hydroxy-2-naphthalen-2-ylethanone |
InChI |
InChI=1S/C20H19NO2/c1-21(2)18-11-9-15(10-12-18)19(22)20(23)17-8-7-14-5-3-4-6-16(14)13-17/h3-13,20,23H,1-2H3 |
InChI-Schlüssel |
MKVFIGRSVIQTIN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


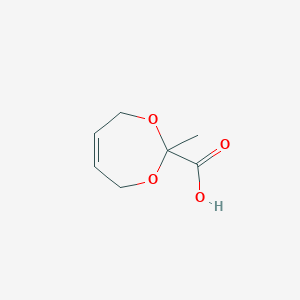
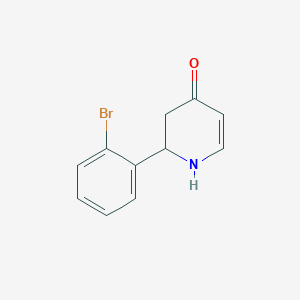
![[2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile](/img/structure/B12524098.png)

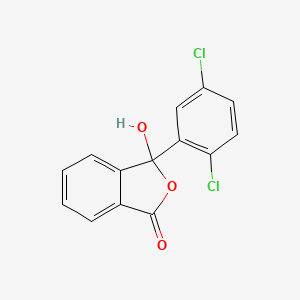
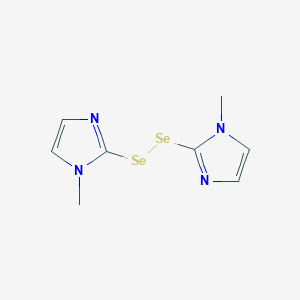

![1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene](/img/structure/B12524136.png)
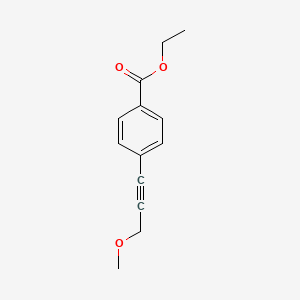
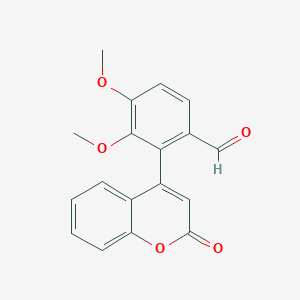
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide](/img/structure/B12524141.png)
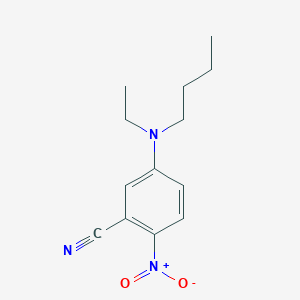
![2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid](/img/structure/B12524149.png)
